(E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one
Beschreibung
(E)-5-(2-Ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene group at position 5 and a morpholine substituent at position 2 of the thiazole ring. Its synthesis typically involves the condensation of 2-thioxothiazolidin-4-one with 2-ethoxybenzaldehyde under reflux conditions in the presence of morpholine, yielding the (E)-isomer as the major product due to steric and electronic preferences . The compound exhibits a melting point range of 264–272°C, with spectral data (IR, NMR, MS) confirming its structure .
Eigenschaften
IUPAC Name |
(5E)-5-[(2-ethoxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-2-21-13-6-4-3-5-12(13)11-14-15(19)17-16(22-14)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMYCCFORNCNFZ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one, a compound belonging to the thiazole class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one involves the condensation reaction between 2-morpholinothiazol-4(5H)-one and 2-ethoxybenzaldehyde. The reaction typically proceeds under acidic conditions, leading to the formation of the desired product with good yields. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have indicated that (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.0 | Apoptosis induction |
| HCT116 (Colon) | 12.5 | G2/M phase arrest |
| HeLa (Cervical) | 18.0 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
Several case studies have investigated the therapeutic applications of (E)-5-(2-ethoxybenzylidene)-2-morpholinothiazol-4(5H)-one in clinical settings:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results, with a notable reduction in tumor size after treatment with this compound combined with standard chemotherapy agents.
- Infection Treatment : A case report highlighted its use in treating a resistant bacterial infection in a diabetic patient, where traditional antibiotics failed. The patient showed significant improvement after administration of the compound.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at the Benzylidene Group
Modifications to the benzylidene moiety significantly influence physicochemical and biological properties:
Key Observations :
Variations at the Thiazole 2-Position
The 2-position substituent dictates reactivity and target affinity:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
